Malonomicin

Description

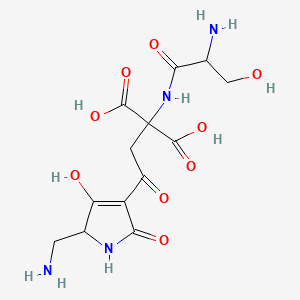

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQOAJQXCZEYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959188 | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38249-71-7 | |

| Record name | Malonomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038249717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Malonomicin: A Technical Guide

An In-depth Exploration of the Discovery, Biosynthesis, and Biological Activity of a Unique Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonomicin, also known as Antibiotic K16, is a structurally unique natural product with notable anti-protozoal and anti-trypanosome activities. First described in 1972, its intricate biosynthesis and the presence of a rare aminomalonic acid moiety have made it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, its complex biosynthetic pathway, and available data on its biological activity. The information is presented to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Initial Characterization

This compound, initially designated Antibiotic K16, was first isolated from the fermentation broth of Streptomyces rimosus. The foundational work on its structure elucidation was published in 1972 by J.G. Batelaan and his colleagues.[1][2] Their research, presented in two parts, detailed the characterization of the dipeptide side chain and the chromophore, ultimately leading to the complete structural determination of the molecule.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₄O₉ | [3] |

| Molecular Weight | 374.30 g/mol | [3] |

| CAS Number | 38249-71-7 | [3] |

| Synonyms | Antibiotic K16, Malonomycin | [3] |

Producing Organism

The source of this compound is the bacterium Streptomyces rimosus, a well-known producer of various antibiotics.[1][2] This species of actinomycete has been a prolific source of secondary metabolites with diverse biological activities.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. A key and unusual feature of its biosynthesis is the formation of the aminomalonic acid residue, which is essential for its biological activity.[2]

Recent genomic and biochemical studies have elucidated the malonomycin biosynthetic gene cluster (mlo) in Streptomyces rimosus.[2] A pivotal step in the pathway is the α-carboxylation of an L-aspartyl residue attached to the NRPS assembly line. This reaction is catalyzed by a vitamin K-dependent carboxylase (VKDC) homolog, MloH.[2] This discovery was significant as it demonstrated a novel role for a VKDC-like enzyme in bacterial secondary metabolism, analogous to the function of VKDCs in vitamin K-dependent protein maturation in mammals.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound can be summarized as follows:

-

Chain Initiation: The NRPS machinery is initiated with a starter unit.

-

Chain Elongation: The growing peptide chain is elongated through the sequential addition of amino acid monomers by the NRPS modules.

-

Incorporation of L-Aspartate: An L-aspartyl residue is incorporated into the peptide chain.

-

Carboxylation: The vitamin K-dependent carboxylase, MloH, catalyzes the carboxylation of the β-carbon of the aspartyl residue, forming the aminomalonate moiety.[2]

-

Further Modifications and Release: The molecule undergoes further modifications by the PKS and other tailoring enzymes before being released from the enzymatic assembly line as mature this compound.

Experimental Protocols

Fermentation of Streptomyces rimosus

A detailed protocol for the fermentation of Streptomyces rimosus to produce this compound would typically involve the following steps. It is important to note that optimization of media components and fermentation parameters is often necessary to maximize yield.

-

Strain and Culture Conditions: A high-producing strain of Streptomyces rimosus is used. The strain is typically maintained on a suitable agar medium.

-

Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. rimosus. The culture is incubated with shaking at a controlled temperature.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical and often contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration. The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth:

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: this compound is typically extracted from the supernatant using a suitable organic solvent. The choice of solvent depends on the polarity of the compound.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

-

Adsorption Chromatography: Using resins such as Amberlite XAD.

-

Ion-Exchange Chromatography: To separate compounds based on their charge.

-

Size-Exclusion Chromatography: To separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.

-

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore of the molecule.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-protozoal and anti-trypanosome activities.[2] However, detailed quantitative data on its antimicrobial spectrum, such as Minimum Inhibitory Concentration (MIC) values, are not extensively available in the public domain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Table 2: Reported Biological Activities of this compound

| Activity | Target Organism/System | Reference |

| Anti-protozoal | Not specified | [2] |

| Anti-trypanosome | Trypanosoma species | [2] |

The precise mechanism of action of this compound and the specific cellular signaling pathways it affects have not yet been fully elucidated. The presence of the unique aminomalonate moiety is believed to be crucial for its biological activity.[2] Further research is required to identify its molecular target and understand how it exerts its therapeutic effects. The elucidation of its mechanism of action could reveal novel targets for drug development.

Conclusion

This compound stands out as a fascinating natural product due to its unusual structure and biosynthetic origin. The discovery of a vitamin K-dependent carboxylase involved in its biosynthesis in Streptomyces rimosus has opened new avenues for research in microbial enzymology and natural product biosynthesis. While its biological activities are promising, a deeper understanding of its mechanism of action and a more comprehensive evaluation of its antimicrobial spectrum are necessary to fully assess its therapeutic potential. This technical guide provides a consolidated overview of the current knowledge on this compound, serving as a valuable resource for the scientific community to build upon in future investigations.

References

The Dual Identity of Antibiotic K16: A Technical Guide to Malonomicin and Cbf-K16

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of two distinct antimicrobial compounds that have been referred to as "Antibiotic K16": the naturally occurring antibiotic Malonomicin, and the synthetic antimicrobial peptide Cbf-K16. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data, experimental protocols, and underlying biological pathways for both molecules.

This compound (Antibiotic K16): A Natural Product from Streptomyces

This compound, also known as Antibiotic K16, is a dipeptide antibiotic with notable anti-protozoal and anti-trypanosome activities.[1] First identified from the fermentation broth of Streptomyces rimosus, this compound represents a unique molecular architecture with potential therapeutic applications.

Discovery and Producing Organism

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces rimosus. The discovery of novel antibiotics from Streptomyces species has been a cornerstone of antimicrobial research for decades. The general workflow for the discovery and isolation of such natural products is outlined below.

Caption: A generalized workflow for the discovery and isolation of antibiotics from soil bacteria.

Physicochemical Properties and Structure

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₄O₉ |

| Molecular Weight | 374.3 g/mol |

| CAS Number | 38249-71-7 |

| Synonyms | Antibiotic K16, Malonomycin, Antibiotic potassium 16 |

| Chemical Structure | 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces rimosus involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. The gene cluster responsible for its production contains several key enzymes that assemble the molecule from precursor units.

Caption: Proposed biosynthetic pathway of this compound in S. rimosus.

Experimental Protocols

1.4.1. Fermentation of Streptomyces rimosus

-

Prepare a seed culture of S. rimosus in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C for 48-72 hours with shaking.

-

Inoculate a production medium (e.g., a defined medium with glucose as a carbon source and yeast extract as a nitrogen source) with the seed culture.

-

Incubate the production culture at 28°C for 5-7 days with vigorous aeration and agitation.

-

Monitor the production of this compound using analytical techniques such as HPLC.

1.4.2. Isolation and Purification of this compound

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as acetone or methanol.

-

Concentrate the solvent extract under reduced pressure.

-

The crude extract is then subjected to a series of chromatographic steps, which may include:

-

Adsorption chromatography on silica gel or alumina.

-

Size-exclusion chromatography.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.

-

-

Monitor fractions for the presence of this compound by bioassay or HPLC and pool the active, pure fractions.

-

Lyophilize the purified fractions to obtain this compound as a solid.

Cbf-K16: A Synthetic Antimicrobial Peptide

Cbf-K16 is a synthetic, cathelicidin-like antimicrobial peptide that has demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains of Helicobacter pylori and Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is a derivative of Cathelicidin-BF, a peptide originally found in the venom of the snake Bungarus fasciatus.

Antimicrobial Activity

Cbf-K16 exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against selected pathogens are summarized below.

| Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Helicobacter pylori (drug-resistant) | 16 | 32 | [2] |

| MRSA | >64 (synergistic with β-lactams) | - | [3] |

Mechanism of Action

Cbf-K16 exerts its antimicrobial effect through a multi-faceted mechanism that involves disruption of the bacterial cell membrane and subsequent interaction with intracellular components.

Caption: The proposed mechanism of action for the antimicrobial peptide Cbf-K16.

Experimental Protocols

2.3.1. Synthesis of Cbf-K16 by Solid-Phase Peptide Synthesis (SPPS)

Cbf-K16 can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected amino group on the resin.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Cbf-K16 sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

-

Washing and Drying: Wash the precipitated peptide with cold ether and dry under vacuum.

2.3.2. Purification of Cbf-K16 by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of TFA.

-

Chromatography:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide.

-

-

Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 220 nm.

-

Analysis: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Cbf-K16 peptide.

Conclusion

The designation "Antibiotic K16" has been applied to two distinct molecules with different origins and mechanisms of action. This compound is a natural product from Streptomyces rimosus with anti-protozoal activity, while Cbf-K16 is a synthetic antimicrobial peptide with potent antibacterial properties. This guide provides a foundational understanding of both compounds, offering detailed information and experimental frameworks to aid in their further study and potential development as therapeutic agents.

References

Unlocking the Potential of a Cryptic Metabolite: A Technical Guide to Malonomicin Production in Streptomyces rimosus

Whitepaper | November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Streptomyces rimosus is a well-known industrial microorganism, famed for its production of the broad-spectrum antibiotic oxytetracycline. However, genomic analyses of Streptomyces species consistently reveal a vast potential for the production of numerous other secondary metabolites, many of which remain cryptic or are produced at very low levels under standard laboratory conditions. Malonomicin, also known as Bamicetin or Antibiotic K16, is one such compound associated with S. rimosus. It is a nucleoside-like antibiotic with documented anti-protozoal and anti-trypanosomal activities.[1] Despite its potential, detailed information regarding its biosynthesis, genetic regulation, and dedicated production protocols are not available in public literature.

This technical guide provides a strategic roadmap for researchers to unlock and optimize the production of this compound from S. rimosus. By leveraging analogous biosynthetic pathways, employing modern genome mining techniques, and implementing strategies to awaken silent biosynthetic gene clusters (BGCs), this document outlines a comprehensive approach from gene cluster identification to fermentation and purification.

This compound: Profile of a Cryptic Antibiotic

This compound is a polar dipeptide molecule with the chemical formula C13H18N4O9.[2] Its known biological activity against protozoa, such as Trypanosoma congolense, makes it a compound of interest for further investigation, especially in the context of parasitic diseases.[1] The core challenge, however, is the lack of a defined biosynthetic pathway and a dedicated production methodology.

A Putative Biosynthetic Pathway for this compound

Direct experimental evidence for the this compound BGC in S. rimosus is absent. However, by examining the biosynthesis of structurally related nucleoside antibiotics like amicetin in Streptomyces vinaceusdrappus, we can propose a putative pathway.[3][4][5][6] The amicetin BGC provides a blueprint for the key enzymatic steps likely required for this compound synthesis, which would involve the assembly of a modified amino acid, a polyketide-derived moiety, and a serine-derived unit.

The proposed pathway would likely initiate from primary metabolic precursors and involve a series of tailoring enzymes.

Caption: A putative biosynthetic pathway for this compound based on analogous pathways.

A Strategic Workflow for Production

Given that the this compound BGC is likely silent or poorly expressed in S. rimosus under standard conditions, a systematic approach is required to identify, activate, and optimize its production.

Phase 1: Genome Mining and BGC Identification

The first step is to identify the candidate BGC for this compound within the S. rimosus genome. This involves a combination of bioinformatic analysis and comparative genomics.

Caption: Workflow for identifying the this compound biosynthetic gene cluster (BGC).

Phase 2: Activation of the Silent Gene Cluster

Once a candidate BGC is identified, several strategies can be employed to induce its expression.[7][8] The "One Strain, Many Compounds" (OSMAC) approach is a powerful initial strategy that involves systematic variation of culture conditions to trigger different metabolic pathways.[9][10]

Table 1: OSMAC Approach - Sample Fermentation Media for Streptomyces

| Medium Component | Base Medium (g/L) | Variation 1 (g/L) | Variation 2 (g/L) | Variation 3 (g/L) | Rationale for Variation |

| Carbon Source | Dextrose (20) | Mannitol (20) | Soluble Starch (15) | Glycerol (20) | Different carbon sources can alter metabolic flux. |

| Nitrogen Source | Yeast Extract (5) | Soybean Meal (10) | Peptone (5) | (NH₄)₂SO₄ (3) | Complex vs. simple nitrogen sources affect growth and secondary metabolism. |

| Phosphate | K₂HPO₄ (1) | K₂HPO₄ (0.5) | K₂HPO₄ (2) | - | Phosphate levels are often critical regulators of antibiotic production. |

| Trace Metals | Standard Solution | Standard Solution | Standard Solution | Standard Solution | Essential cofactors for many biosynthetic enzymes. |

| CaCO₃ | 2 | 2 | 2 | 2 | pH buffering. |

| pH | 7.0 | 6.5 | 7.5 | 7.0 | pH can influence enzyme activity and metabolite stability. |

For more targeted activation, genetic engineering strategies can be employed.

Caption: Genetic strategies for the activation of a silent biosynthetic gene cluster.

Experimental Protocols

The following protocols are generalized starting points based on established methods for other secondary metabolites from Streptomyces rimosus and related species. Optimization will be necessary for maximal this compound yield.

Fermentation Protocol (Shake Flask)

-

Seed Culture Preparation:

-

Inoculate a single, well-isolated colony of S. rimosus into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).

-

Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is achieved.

-

-

Production Culture:

-

Prepare the desired production medium (see Table 1 for examples) in 1 L baffled flasks, with a working volume of 200 mL.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate at 28-30°C, 200-250 rpm for 7-10 days.

-

Monitor pH, growth (dry cell weight), and this compound production (via LC-MS) daily.

-

Table 2: General Fermentation Parameters for S. rimosus

| Parameter | Recommended Range | Notes |

| Temperature | 28 - 32°C | Strain-dependent, can affect growth vs. production phases. |

| pH | 6.0 - 7.5 | Maintain with buffers (e.g., CaCO₃) or controlled feeding. |

| Agitation | 200 - 250 rpm | Ensures adequate aeration and nutrient mixing. |

| Inoculum Size | 5 - 10% (v/v) | Affects the length of the lag phase. |

| Fermentation Time | 7 - 14 days | Production often occurs in the stationary phase. |

Extraction and Purification Protocol

This compound is a polar compound, which will dictate the choice of solvents and chromatography methods.

-

Harvesting:

-

Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

-

Extraction:

-

Since this compound is polar, initial extraction should target the aqueous phase. Adsorption onto a resin (e.g., XAD-16) followed by elution with methanol is a common strategy for polar compounds.

-

Alternatively, if some portion is extracted into organic solvents, perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.[11] Concentrate the organic phase under vacuum.

-

-

Purification:

-

Subject the crude extract to column chromatography using silica gel.[12]

-

Elute with a gradient of chloroform:methanol, starting with a high chloroform concentration and gradually increasing the methanol polarity.

-

Monitor fractions by Thin Layer Chromatography (TLC) and/or LC-MS.

-

Pool active fractions and perform further purification using size-exclusion chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.[13]

-

Regulatory Landscape: A Hypothetical Model

The regulation of antibiotic biosynthesis in Streptomyces is complex, often involving a hierarchical cascade.[14][15][16] A pathway-specific activator gene, typically of the SARP (Streptomyces Antibiotic Regulatory Protein) family, is usually located within the BGC.[17] This activator is itself controlled by global regulators that respond to nutritional signals, cell density, and other environmental cues.

Caption: Hypothetical regulatory cascade for this compound production.

Conclusion and Future Outlook

Streptomyces rimosus represents a promising, yet underexplored, chassis for the production of the anti-protozoal agent this compound. While direct information is scarce, a rational, data-driven approach combining genome mining, targeted gene cluster activation, and systematic optimization of fermentation and recovery processes can unlock this potential. The strategies and protocols outlined in this guide provide a foundational framework for researchers to begin the process of characterizing the this compound biosynthetic pathway and developing a robust production platform. Success in this endeavor will not only yield a valuable therapeutic candidate but also highlight the vast, untapped chemical diversity hidden within the genomes of well-studied industrial microorganisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Recent Advances in Silent Gene Cluster Activation in Streptomyces [frontiersin.org]

- 8. Recent Advances in Silent Gene Cluster Activation in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OSMAC-Based Discovery and Biosynthetic Gene Clusters Analysis of Secondary Metabolites from Marine-Derived Streptomyces globisporus SCSIO LCY30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. banglajol.info [banglajol.info]

- 12. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation, purification and structure elucidation of three new bioactive secondary metabolites from Streptomyces lividans AM [techscience.com]

- 14. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

An In-depth Technical Guide to the Malonomicin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation into the malonomicin biosynthesis pathway, a unique route to a potent antibiotic. This compound, produced by Streptomyces rimosus, possesses a distinctive chemical structure featuring an unusual malonate group, which is crucial for its biological activity.[1] The elucidation of its biosynthetic pathway has revealed a novel enzymatic function and presents opportunities for the discovery and engineering of new antimicrobial agents.[2][3]

Core Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by the mlo gene cluster and involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with a key, novel carboxylase.[4][5] The pathway can be summarized in the following key steps:

-

Dipeptide Formation: The NRPS module MloI initiates the process by activating and condensing L-serine and L-aspartate to form a dipeptide intermediate.[4]

-

Chain Elongation: The hybrid PKS-NRPS enzyme, MloJ, extends the dipeptidyl thioester with a malonyl unit and an L-2,3-diaminopropionate (L-Dap) unit.[4]

-

Cyclization and Release: A Dieckmann cyclization, catalyzed by a condensation domain within MloJ, releases the intermediate, forming premalonomycin.[4][5]

-

Final Carboxylation: The final and most remarkable step is the carboxylation of premalonomycin by MloH, a vitamin K-dependent carboxylase (VKDC) like enzyme. This enzyme adds a carboxyl group to the aspartyl residue of premalonomycin, forming the mature this compound.[1][2][4] This discovery was significant as it was the first characterization of a bacterial VKDC-like enzyme and demonstrated a carboxylation reaction on a non-proteinogenic substrate.[1][3]

Quantitative Data

While the elucidation of the this compound biosynthetic pathway represents a significant advancement, specific quantitative data regarding enzyme kinetics and production yields are not extensively available in the current body of published research. The following tables are presented as a framework for organizing such data as it becomes available through further investigation.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate(s) | Km | Vmax | kcat | kcat/Km |

| MloI | L-serine, L-aspartate | Data not available | Data not available | Data not available | Data not available |

| MloJ | Dipeptidyl-thioester, Malonyl-CoA, L-Dap | Data not available | Data not available | Data not available | Data not available |

| MloH | Premalonomycin, CO2, Vitamin K | Data not available | Data not available | Data not available | Data not available |

Table 2: Production Titers of this compound and Precursors

| Strain | Compound | Titer (mg/L) | Culture Conditions | Reference |

| Streptomyces rimosus (Wild-Type) | This compound | Data not available | ||

| Heterologous Host | This compound | Data not available | ||

| mloH knockout mutant | Premalonomycin | Data not available | [4] |

Experimental Protocols

The investigation of the this compound biosynthesis pathway relies on a combination of genetic manipulation, heterologous expression, and in vitro enzymatic assays. The following are detailed methodologies for key experiments.

Gene Disruption via CRISPR/Cas9

This protocol describes the targeted knockout of genes within the mlo cluster in Streptomyces rimosus to investigate their function.

-

Vector Construction:

-

Design two 20-nucleotide guide RNAs (gRNAs) targeting the gene of interest (e.g., mloH).

-

Synthesize the gRNAs and clone them into a CRISPR/Cas9 editing vector suitable for Streptomyces, such as a derivative of pCRISPomyces.

-

Clone approximately 1 kb homology arms flanking the target gene into the editing vector to facilitate homologous recombination.

-

-

Transformation of Streptomyces rimosus:

-

Prepare competent S. rimosus protoplasts.

-

Transform the protoplasts with the constructed CRISPR/Cas9 vector via polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a suitable regeneration medium (e.g., R5 medium) containing an appropriate antibiotic for selection.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the resulting colonies.

-

Perform PCR using primers flanking the target gene to confirm the deletion.

-

Sequence the PCR product to verify the precise deletion of the gene.

-

Heterologous Expression of the mlo Gene Cluster

This protocol outlines the expression of the this compound biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor, to facilitate production and characterization.

-

Cloning of the Gene Cluster:

-

Isolate high-molecular-weight genomic DNA from S. rimosus.

-

Amplify the entire mlo gene cluster using high-fidelity PCR or capture the cluster on a suitable vector (e.g., a bacterial artificial chromosome - BAC).

-

Clone the cluster into an integrative expression vector for Streptomyces.

-

-

Transformation of the Heterologous Host:

-

Introduce the expression vector into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and the Streptomyces recipient strain.

-

Select for exconjugants on a medium containing antibiotics for both the vector and to counter-select against the E. coli donor.

-

-

Analysis of this compound Production:

-

Cultivate the heterologous host in a suitable production medium.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of this compound and its intermediates.

-

In Vitro Assay for MloH (Vitamin K-dependent Carboxylase)

This protocol describes a method to assess the carboxylase activity of MloH on its substrate, premalonomycin.

-

Protein Expression and Purification:

-

Clone the mloH gene into an E. coli expression vector.

-

Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purify the recombinant MloH protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified MloH enzyme.

-

Premalonomycin substrate.

-

Reduced vitamin K (KH2).

-

Sodium bicarbonate (as a source of CO2).

-

A suitable buffer (e.g., Tris-HCl).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Quench the reaction at various time points.

-

Analyze the reaction products by HPLC-MS to monitor the conversion of premalonomycin to this compound.

-

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

References

The Role of a Prokaryotic Vitamin K-Dependent Carboxylase in the Biosynthesis of the Antibiotic Malonomicin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonomicin, an antibiotic produced by Streptomyces rimosus, possesses a unique aminomalonic acid moiety crucial for its biological activity. This structural feature is installed by a remarkable enzymatic transformation catalyzed by a bacterial orthologue of a vitamin K-dependent carboxylase (VKDC), designated MloH. This guide provides a comprehensive overview of the pivotal role of MloH in this compound biosynthesis, detailing the biosynthetic pathway, the enzymatic mechanism, and the experimental methodologies used to elucidate this novel function. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of natural product biosynthesis and drug development.

Introduction

Natural products remain a vital source of new therapeutic agents. This compound, isolated from Streptomyces rimosus, exhibits notable antiprotozoal and antifungal activities.[1] Its chemical structure is distinguished by an aminomalonate group, a feature rarely observed in bacterial secondary metabolites.[2] The biosynthetic origin of this moiety was a long-standing puzzle until the discovery of a vitamin K-dependent carboxylase (VKDC)-like enzyme, MloH, encoded within the this compound (mlo) biosynthetic gene cluster.[2][3]

In mammals, VKDCs are well-characterized for their role in the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla) in proteins essential for blood coagulation and other physiological processes.[4] The discovery of MloH's function represents a significant expansion of the known catalytic repertoire of this enzyme superfamily, demonstrating a role in prokaryotic secondary metabolism and the carboxylation of a non-proteinogenic, pathway-intermediate substrate.[1][3] This guide will delve into the technical details of the this compound biosynthetic pathway, with a specific focus on the function and characterization of the vitamin K-dependent carboxylase, MloH.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The pathway culminates in a crucial carboxylation step catalyzed by the vitamin K-dependent enzyme MloH.

The proposed biosynthetic pathway commences with the formation of a dipeptide from L-serine and L-γ-aspartate by the NRPS module MloI. This is followed by condensation with a malonyl unit and L-diaminopropionate, and subsequent cyclization to yield the precursor, premalonomycin.[5] In the final step, MloH catalyzes the α-carboxylation of an aspartyl residue within premalonomycin to produce the mature antibiotic, this compound.[3][5]

References

- 1. Frontiers | Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems [frontiersin.org]

- 2. Frontiers | The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism [frontiersin.org]

- 3. CASCADE-Cas3 enables highly efficient genome engineering in Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

Malonomicin: A Technical Guide to a Bioactive Tetramic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonomicin, also known as Antibiotic K16, is a naturally occurring tetramic acid derivative with notable biological activity. This technical guide provides a comprehensive overview of this compound, consolidating available information on its chemical properties, biosynthesis, and bioactivity. While specific quantitative in vitro data for this compound is not extensively reported in publicly available literature, this document outlines its known anti-protozoal and antibacterial properties, including in vivo efficacy against Trypanosoma congolense. Detailed, representative experimental protocols for the evaluation of such a compound are provided, alongside a proposed mechanism of action based on related tetramic acid antibiotics. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other tetramic acid metabolites.

Introduction

This compound is a dipeptide and a member of the tetramic acid family of natural products, a class of compounds characterized by a 2,4-pyrrolidinedione ring system.[1] These metabolites are known for their diverse and potent biological activities, including antibacterial, antiviral, and anti-cancer properties. This compound itself has been identified as an antibiotic with anti-protozoal and anti-trypanosome activities.[2] Given the urgent need for novel antimicrobial and anti-parasitic agents, a thorough understanding of compounds like this compound is crucial for future drug discovery and development efforts.

Chemical Properties

This compound is characterized by its unique chemical structure, which includes the core tetramic acid ring. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₄O₉ |

| Molecular Weight | 374.3 g/mol |

| CAS Number | 38249-71-7 |

| IUPAC Name | 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid |

| Synonyms | Antibiotic K16, Malonomycin |

Biosynthesis of this compound

The proposed biosynthetic pathway of this compound involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. The pathway is initiated with the condensation of a dipeptide, which is then elongated and cyclized to form the tetramic acid core. A key final step involves a carboxylation reaction.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Therapeutic Potential

This compound has been primarily investigated for its anti-protozoal and antibacterial activities. The available quantitative data is limited, but the known activities suggest potential for further investigation.

Data Presentation

Table 1: In Vivo Anti-trypanosomal Activity of this compound

| Organism | Host | Dosage | Route of Administration | Outcome | Reference |

| Trypanosoma congolense | Mice | 30 mg/kg | Intraperitoneal (single dose) | Elimination of all trypanosomes from the blood | [2] |

Table 2: Summary of In Vitro Bioactivity for this compound

| Activity Type | Test Organism(s) | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Anti-protozoal | Trypanosoma congolense | Not Reported | [2] |

| Antibacterial | Not Specified | Not Reported | [2] |

| Antifungal | Not Reported | Not Reported | - |

| Cytotoxicity | Not Reported | Not Reported | - |

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of other tetramic acid antibiotics, a plausible mechanism involves the disruption of the bacterial cell membrane's proton motive force. This leads to the dissipation of both the membrane potential and the pH gradient, ultimately resulting in cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be conducted to evaluate the bioactivity of a compound such as this compound.

General Experimental Workflow

The discovery and characterization of a novel bioactive compound like this compound typically follows a structured workflow, from isolation to detailed biological evaluation.

Caption: General experimental workflow for a bioactive natural product.

Determination of In Vitro Anti-trypanosomal Activity

This protocol is a representative method for assessing the in vitro efficacy of a compound against Trypanosoma species.

-

Trypanosoma Culture: Trypanosoma congolense bloodstream forms are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and other necessary growth factors at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve a range of final concentrations for testing.

-

Assay Setup: In a 96-well microtiter plate, the parasite suspension is added to wells containing the various concentrations of this compound. Control wells with parasites and medium alone (negative control), and parasites with a known anti-trypanosomal drug (positive control), are also included.

-

Incubation: The plate is incubated for 48-72 hours under standard culture conditions.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and the plate is incubated for an additional 4-24 hours. The fluorescence is then measured using a plate reader.

-

Data Analysis: The fluorescence readings are converted to percentage inhibition of parasite growth relative to the negative control. The IC₅₀ value (the concentration of the compound that inhibits 50% of parasite growth) is calculated by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of a compound against bacterial strains.

-

Bacterial Strains and Media: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used. The bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of each bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Preparation: this compound is dissolved in an appropriate solvent and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria and medium only) and a sterility control well (medium only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Cytotoxicity Assay

This protocol describes a representative MTT assay to evaluate the cytotoxicity of a compound against a mammalian cell line (e.g., a cancer cell line or a normal cell line).

-

Cell Culture: The selected cell line is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved and serially diluted in culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells with cells and medium alone are included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a bioactive tetramic acid metabolite with established anti-protozoal activity. While the publicly available data on its in vitro potency and specific molecular targets are limited, its unique structure and known biological effects warrant further investigation. Future research should focus on:

-

Comprehensive Bioactivity Profiling: Systematic screening of this compound against a broad panel of protozoa, bacteria, fungi, and cancer cell lines to determine its full therapeutic potential and to obtain quantitative IC₅₀ and MIC values.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanism of action to identify its cellular targets.

-

Signaling Pathway Analysis: Investigation into its effects on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, to understand its broader cellular effects.

-

Medicinal Chemistry Efforts: Synthesis of analogues to explore structure-activity relationships and to optimize its potency, selectivity, and pharmacokinetic properties.

A deeper understanding of this compound will contribute to the broader knowledge of tetramic acid metabolites and could lead to the development of new therapeutic agents for infectious diseases and potentially other conditions.

References

Elusive Origins: Uncovering the Scant Early Research on the Trypanocidal Effects of Malonomicin

Malonomicin, a dipeptide antibiotic, has been cataloged with the chemical name 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid and the synonym Antibiotic K16. A product listing from a life science company explicitly states that this compound "is an antibiotic with anti-protozoa and anti-trypanosome activities" and that it "also shows anti-trypanosome activity in vivo"[1]. This assertion provides a direct, albeit non-academic, confirmation of its intended biological activity.

However, an exhaustive search for the primary scientific literature to substantiate these claims has proven fruitless. Numerous search strategies employing the terms "this compound," "Malonomycin," "Malonamycin," and "Antibiotic K16" in conjunction with "trypanocidal," "Trypanosoma," "biological activity," and "synthesis" across a wide array of scientific databases did not yield any original research articles presenting specific data on its efficacy against trypanosomes.

This absence of accessible early research presents a significant challenge in constructing a detailed technical guide as requested. The core requirements for such a document—quantitative data for comparison, detailed experimental methodologies, and the visualization of related biological pathways—are contingent on the availability of this primary data.

It is plausible that the initial studies on this compound's trypanocidal properties were published in less-indexed journals, in languages other than English without accessible translations, or in formats that are not currently digitized and readily searchable. The information may exist in older, obscure publications or in institutional reports that have not been made widely available.

Without the foundational research, it is impossible to provide a summary of quantitative data, as no specific values for metrics such as the half-maximal inhibitory concentration (IC50) or parasite clearance rates could be located. Similarly, the experimental protocols used to determine these effects, including the specific Trypanosoma species and strains tested, the host models employed for in vivo studies, and the specific assays utilized, remain unknown. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

References

Paving the Way for Novel Antibiotics: A Technical Guide to Preliminary Structure-Activity Relationship Studies of Malonomicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonomicin, also known as Antibiotic K16, is a dipeptide antibiotic with a unique chemical architecture.[1] While its discovery has presented a potential new avenue for antibacterial drug development, a critical gap remains in our understanding of its structure-activity relationship (SAR). A systematic exploration of how modifications to its chemical structure impact its biological activity is paramount for its development into a clinically viable therapeutic.

This in-depth technical guide provides a comprehensive framework for conducting preliminary SAR studies on this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies, data presentation strategies, and conceptual workflows to embark on the journey of optimizing this promising natural product. By leveraging established protocols from SAR studies of other complex natural products, this guide offers a roadmap for unlocking the full therapeutic potential of this compound and its future analogs.

Core Concepts in this compound SAR

The fundamental principle of SAR studies is to systematically alter the chemical structure of a lead compound, in this case, this compound, and to measure the effect of these changes on its biological activity. This process allows for the identification of key pharmacophoric elements—the essential structural features required for biological activity—and provides insights into the molecule's mechanism of action.

A typical SAR campaign for an antibiotic like this compound would involve the synthesis of a library of analogs with modifications at specific sites of the molecule. These analogs are then subjected to a battery of biological assays to determine their antibacterial potency, spectrum of activity, and cytotoxicity. The resulting data is then analyzed to establish relationships between chemical structure and biological function.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Proposed Sites for Modification on the this compound Scaffold

The chemical structure of this compound offers several promising sites for chemical modification to probe its SAR. Based on its dipeptide nature and the presence of various functional groups, the following regions are proposed as initial targets for analog synthesis:

Caption: Key regions of the this compound scaffold for SAR studies.

-

R1: The Malonic Acid-like Moiety: The geminal carboxylic acid groups are a distinctive feature. Esterification, amidation, or replacement of one or both carboxylic acids with other acidic groups (e.g., tetrazoles) could probe the importance of this diacid functionality for target binding and overall activity.

-

R2: The Hydroxyl Group: The secondary hydroxyl group on the serine-like portion of the molecule could be a key hydrogen bonding donor or acceptor. Its removal, inversion of stereochemistry, or conversion to an ether or ester would provide valuable SAR data.

-

R3: The Primary Amine: The terminal aminomethyl group is a potential site for interaction with biological targets. Acylation, alkylation, or conversion to other functional groups could modulate the compound's properties.

-

R4: The Pyrrolidone Ring System: Modifications to the pyrrolidone ring, such as altering substituents or even ring-opening, could reveal its role in maintaining the overall conformation required for activity.

Data Presentation for SAR Analysis

Clear and concise presentation of quantitative data is crucial for discerning structure-activity relationships. The following tables provide a standardized format for summarizing the biological data of newly synthesized this compound analogs.

Table 1: In Vitro Antibacterial Activity of this compound Analogs

| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| This compound | Parent Compound | |||

| Analog-001 | e.g., R1-dimethyl ester | |||

| Analog-002 | e.g., R2-des-hydroxy | |||

| Analog-003 | e.g., R3-N-acetyl | |||

| ... | ... |

Table 2: Cytotoxicity of this compound Analogs

| Compound ID | Modification | IC50 (µM) vs. HEK293 cells | IC50 (µM) vs. HepG2 cells | Selectivity Index (S. aureus) |

| This compound | Parent Compound | |||

| Analog-001 | e.g., R1-dimethyl ester | |||

| Analog-002 | e.g., R2-des-hydroxy | |||

| Analog-003 | e.g., R3-N-acetyl | |||

| ... | ... | |||

| Selectivity Index = IC50 (mammalian cells) / MIC (bacteria) |

Experimental Protocols

The following are detailed methodologies for key experiments that are central to the preliminary SAR evaluation of this compound and its analogs. These protocols are based on standard practices in the field of antibiotic drug discovery.

General Procedure for the Synthesis of this compound Analogs

While a total synthesis of this compound has not been widely reported in the literature, a general synthetic strategy would likely involve solid-phase peptide synthesis (SPPS) or a convergent solution-phase approach. For preliminary SAR studies, a semi-synthetic approach starting from isolated this compound, if available in sufficient quantities, could be employed for modifications of peripheral functional groups. For de novo synthesis, protected amino acid building blocks corresponding to the different parts of the this compound structure would be synthesized and coupled together. Final deprotection and purification by high-performance liquid chromatography (HPLC) would yield the desired analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and high-throughput technique for determining MIC values.

-

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria.

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

This compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative).

-

Negative control (broth only and broth with solvent).

-

-

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound analogs in MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates against mammalian cell lines.

-

Materials:

-

Mammalian cell lines (e.g., HEK293, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound analogs dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Positive control (e.g., doxorubicin).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Conclusion

The systematic investigation of this compound's structure-activity relationship holds the key to transforming this natural product into a potent and selective therapeutic agent. The methodologies and frameworks presented in this guide provide a solid foundation for initiating such studies. Through the iterative process of analog synthesis, biological evaluation, and data analysis, the scientific community can elucidate the essential structural features of this compound, paving the way for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Unveiling the Molecular Target of Malonomicin in Trypanosoma: A Technical Guide to Acetyl-CoA Carboxylase Inhibition

For Immediate Release

A Deep Dive into the Anti-Trypanosomal Mechanism of Malonomicin, Highlighting Acetyl-CoA Carboxylase as a Prime Molecular Target.

This technical guide provides a comprehensive overview of the hypothesized molecular target of this compound, a potent anti-trypanosomal agent. Geared towards researchers, scientists, and drug development professionals, this document outlines the scientific basis for targeting fatty acid synthesis in Trypanosoma, details experimental protocols for target validation, and presents a clear workflow for investigating this compound's mechanism of action.

Introduction: The Imperative for Novel Anti-Trypanosomal Therapeutics

Trypanosomiasis, encompassing both Human African Trypanosomiasis (sleeping sickness) and Chagas disease in the Americas, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel drugs with well-defined molecular targets. This compound, an antibiotic also known as K16, has demonstrated promising anti-protozoal and anti-trypanosomal activity, including in vivo efficacy against Trypanosoma congolense. However, its precise mechanism of action has remained elusive. This guide posits that this compound exerts its trypanocidal effects by targeting a critical enzyme in the parasite's unique fatty acid synthesis pathway: Acetyl-CoA Carboxylase (ACC).

The Achilles' Heel of Trypanosoma: A Unique Fatty Acid Synthesis Pathway

Unlike their mammalian hosts, which utilize a single multi-enzyme fatty acid synthase complex, trypanosomes employ a distinct fatty acid synthesis system involving a series of elongase enzymes. This pathway is indispensable for the parasite's survival, as it is responsible for producing essential fatty acids, notably myristate. Myristate is a crucial component of the glycosylphosphatidylinositol (GPI) anchor of the Variant Surface Glycoproteins (VSGs) that form a dense protective coat on the surface of bloodstream-form trypanosomes, enabling them to evade the host's immune system.

The very first and rate-limiting step in this vital pathway is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) . Malonyl-CoA serves as the essential two-carbon donor for the subsequent elongation steps. Given its critical role, the inhibition of ACC would effectively halt fatty acid synthesis, leading to a cascade of detrimental effects, including the inability to produce new VSG coats, ultimately resulting in parasite death. The chemical structure of this compound, which incorporates a malonic acid moiety, strongly suggests its potential to interfere with enzymes that bind malonate or its activated form, malonyl-CoA. This structural feature forms the basis of the hypothesis that ACC is the molecular target of this compound.

Quantitative Data Summary

To facilitate the analysis of experimental outcomes, all quantitative data should be organized into clear and concise tables. Below are templates for presenting key experimental results.

Table 1: In Vitro Activity of this compound against Trypanosoma brucei

| Compound | EC50 (µM) - Bloodstream Form | EC50 (µM) - Procyclic Form | Cytotoxicity (CC50) on Mammalian Cells (e.g., HepG2) (µM) | Selectivity Index (CC50/EC50 Bloodstream) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Suramin) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Negative Control (Vehicle) | > [Highest Concentration Tested] | > [Highest Concentration Tested] | > [Highest Concentration Tested] | N/A |

Table 2: Inhibition of T. brucei Acetyl-CoA Carboxylase (ACC) Activity by this compound

| Compound | IC50 (µM) |

| This compound | [Insert Value] |

| Positive Control (e.g., Haloxyfop) | [Insert Value] |

| Negative Control (Vehicle) | No Inhibition |

Table 3: Effect of this compound on Fatty Acid Synthesis in T. brucei

| Treatment | [14C]-Acetate Incorporation (cpm/107 cells) | % Inhibition |

| Vehicle Control | [Insert Value] | 0% |

| This compound (at EC50) | [Insert Value] | [Calculate Value] |

| This compound (at 5x EC50) | [Insert Value] | [Calculate Value] |

| Positive Control (e.g., Cerulenin) | [Insert Value] | [Calculate Value] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments to investigate the molecular target of this compound.

In Vitro Anti-Trypanosomal Activity Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against both bloodstream and procyclic forms of Trypanosoma brucei.

Methodology:

-

Cultivation of Parasites:

-

Bloodstream form (BSF) T. brucei (e.g., Lister 427) are cultured at 37°C in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) and 5% CO2.

-

Procyclic form (PCF) T. brucei are cultured at 27°C in SDM-79 medium supplemented with 10% FBS.

-

-

Assay Setup:

-

Serially dilute this compound in the respective culture medium in a 96-well plate.

-

Add parasites to each well at a final density of 2 x 104 cells/mL for BSF and 1 x 105 cells/mL for PCF.

-

Include wells with a known anti-trypanosomal drug (e.g., suramin) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

-

Incubation: Incubate the plates for 72 hours under the appropriate culture conditions.

-

Viability Assessment:

-

Add a resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

T. brucei Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of T. brucei ACC.[1][2]

Methodology:

-

Preparation of Cell Lysate:

-

Harvest approximately 108T. brucei cells (either BSF or PCF) by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, protease inhibitor cocktail).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Enzyme Assay:

-

The assay measures the incorporation of [14C]bicarbonate into acid-stable malonyl-CoA.[1][2]

-

In a reaction mixture, combine the cell lysate with a reaction buffer containing ATP, acetyl-CoA, MgCl2, and varying concentrations of this compound.

-

Initiate the reaction by adding [14C]NaHCO3.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Spot the reaction mixture onto a filter paper and allow it to dry.

-

Wash the filter paper to remove unincorporated [14C]NaHCO3.

-

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

In Vivo Fatty Acid Synthesis Inhibition Assay

Objective: To assess the effect of this compound on de novo fatty acid synthesis in intact T. brucei cells.

Methodology:

-

Metabolic Labeling:

-

Culture T. brucei cells in the presence of varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-acetate, to the culture medium.

-

Incubate for an additional period to allow for the incorporation of the label into newly synthesized fatty acids.

-

-

Lipid Extraction:

-

Harvest the cells and wash them to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellet using a solvent system such as chloroform:methanol (2:1, v/v).

-

-

Analysis of Labeled Lipids:

-

Separate the lipid extract using thin-layer chromatography (TLC).

-

Visualize the radiolabeled fatty acids by autoradiography or a phosphorimager.

-

-

Quantification: Scrape the spots corresponding to fatty acids from the TLC plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of incorporated radioactivity in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition of fatty acid synthesis.

Visualizing the Pathway and Experimental Logic

Diagrams are essential for conveying complex biological pathways and experimental workflows. The following are Graphviz (DOT language) scripts for generating such visualizations.

Caption: Proposed mechanism of action of this compound in Trypanosoma.

Caption: Experimental workflow for identifying this compound's molecular target.

Conclusion and Future Directions

The evidence strongly suggests that Acetyl-CoA Carboxylase is a promising molecular target for the anti-trypanosomal activity of this compound. The experimental framework provided in this guide offers a clear path to validate this hypothesis. Successful validation would not only elucidate the mechanism of action of a potent anti-trypanosomal compound but also pave the way for the rational design of novel ACC inhibitors with improved efficacy and selectivity. Further studies could involve structural biology to understand the precise binding mode of this compound to T. brucei ACC, as well as medicinal chemistry efforts to optimize its structure for enhanced therapeutic potential. The targeting of this unique and essential pathway in Trypanosoma represents a significant step forward in the development of next-generation therapies to combat these devastating neglected diseases.

References

An In-depth Technical Guide on the Antimicrobial Spectrum of Malonomicin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the broad-spectrum antimicrobial activity of Malonomicin against a wide range of bacteria and fungi is not extensively available in current scientific literature. The primary reported activity of this compound (also known as Antibiotic K16) is against protozoa, specifically Trypanosoma congolense. This guide, therefore, provides a framework for exploring the antimicrobial spectrum of this compound, detailing standardized experimental protocols and conceptual signaling pathways that could be relevant. The data presented herein is illustrative, based on general antimicrobial testing principles, due to the absence of specific published data for this compound.

Introduction

This compound is an antibiotic that has demonstrated activity against certain protozoa.[1][2] Its potential as a broader antimicrobial agent against bacteria and fungi remains largely unexplored. This technical guide serves as a resource for researchers interested in investigating the antimicrobial spectrum of this compound. It outlines the necessary experimental methodologies and provides a conceptual framework for understanding its potential mechanisms of action.

Quantitative Data on Antimicrobial Activity

A comprehensive search of scientific literature did not yield quantitative data (e.g., Minimum Inhibitory Concentrations or MICs) for this compound against a diverse panel of bacteria and fungi. To facilitate future research and ensure data comparability, it is recommended that the antimicrobial activity of this compound be evaluated against a standardized panel of microorganisms, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI). The results of such studies should be presented in a clear and structured format, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Antimicrobial Spectrum of this compound (Illustrative)

| Microorganism | Type | Strain (ATCC) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 29213 | Data not available |

| Enterococcus faecalis | Gram-positive Bacteria | 29212 | Data not available |

| Streptococcus pneumoniae | Gram-positive Bacteria | 49619 | Data not available |

| Escherichia coli | Gram-negative Bacteria | 25922 | Data not available |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 27853 | Data not available |

| Klebsiella pneumoniae | Gram-negative Bacteria | 700603 | Data not available |

| Candida albicans | Fungi (Yeast) | 90028 | Data not available |

| Aspergillus fumigatus | Fungi (Mold) | 204305 | Data not available |

| Cryptococcus neoformans | Fungi (Yeast) | 52817 | Data not available |

Note: The above table is for illustrative purposes only. The MIC values are placeholders and do not represent actual experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of this compound, based on established CLSI guidelines.[3][4][5]

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

-

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in the appropriate broth to twice the highest concentration to be tested.

-

Dispense 50 µL of the appropriate broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no inoculum).

-

Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum.

-

Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as required for fungi.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or with a microplate reader.

-

2. Determination of Minimum Bactericidal Concentration (MBC)